![molecular formula C14H12BrN3 B2600163 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-69-4](/img/structure/B2600163.png)
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can vary based on the specific compound. For instance, the dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are involved in various chemical reactions. For instance, they can react with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
- Researchers have explored the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives like our compound. One study found that novel thiazolopyrimidine derivatives displayed excellent anticancer activity against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. These compounds induced apoptosis by inhibiting the CDK enzyme .
- Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. Specifically, a family of these compounds (designated as PPs) demonstrated promising properties. They exhibit photobleaching performance superior to commercial probes and can be used for fluorescence imaging .
- Some pyrazolo[1,5-a]pyrimidines act as kinase inhibitors. For instance, compounds 14, 13, and 15 were found to have significant inhibitory activity against kinases, with IC50 values comparable to or better than the control drug sorafenib .
- A newly synthesized pyrazoline derivative containing our compound (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was investigated for its neurotoxic potential. Researchers studied its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also assessed .
- Pyrazolo[1,5-a]pyrimidines are structurally related to purines and exhibit valuable properties as antimetabolites. Their potential in interfering with purine biochemical pathways makes them interesting candidates for further exploration .
Anticancer Activity
Fluorescent Probes and Imaging
Kinase Inhibitors
Neurotoxicity Research
Antimetabolites in Purine Biochemistry
properties
IUPAC Name |
3-bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPNFKBRAOQZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Br)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
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